2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and purification. Researchers have explored both metal-catalyzed and metal-free methods to access this scaffold. For instance, a recent study reported an expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, yielding diverse 3-ArS/ArSe derivatives in high yields .
Chemical Reactions Analysis
- Electrophilic Substitution : Due to the aromatic nature of the indole nucleus, electrophilic substitution readily occurs on the indole moiety .
Mechanism of Action
Future Directions
: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Read more : “Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one.” RSC Advances, 11, 18664-18668 (2021). [Read more](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra00834
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4O/c17-13-8-12(4-5-14(13)18)21(10-19)9-11-7-16(23)22-6-2-1-3-15(22)20-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZUFEXRMXWIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN(C#N)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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